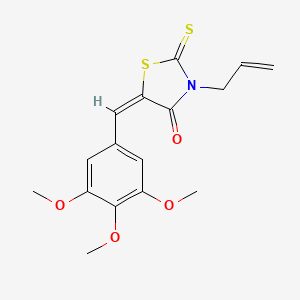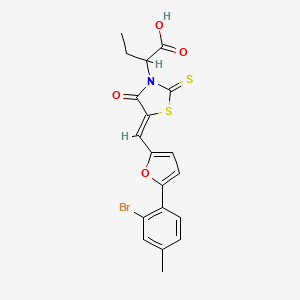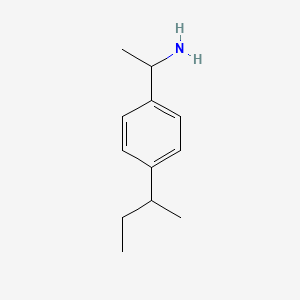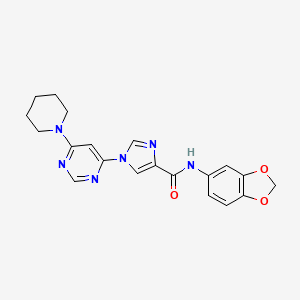
(5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity with other substances, its stability, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .Wissenschaftliche Forschungsanwendungen
Occupational Exposure Assessment in the Paint and Varnish Industry
A study conducted by Kostrzewski (1995) used trimethylbenzene (TMB), a main component of solvent mixtures containing (3,4,5-trimethoxybenzylidene), to assess occupational exposure based on the biological exposure index. The study used gas chromatography to determine the concentration of TMB and its metabolites in capillary blood and urine. The findings indicated that high exposure to solvents was predominant in the Automotive Products Department, although the exposure levels were below the proposed values of the biological exposure limit. This indicates the relevance of the compound in industrial applications and the necessity of monitoring occupational exposure for safety purposes Kostrzewski, 1995.
Cancer Treatment
Lohninger & Hamler (1992) reported on the application of Ukrain, a semi-synthetic thiophosphoric acid compound of alkaloid chelidonine, for cancer treatment. Ukrain is derived from Chelidonium Majus L., and one of its components is 3,4,5-trimethoxybenzylidene, which is structurally similar to the compound of interest. The study documented that Ukrain caused regression of tumors and metastases in many oncological patients. The authors highlighted the potential of Ukrain in improving the general condition and prolonging life by reducing tumor progression and its immunomodulating effect on the organism Lohninger & Hamler, 1992.
Diagnostic Imaging
Shih et al. (2004) discussed the use of N,N,N'-Trimethyl-N'-(2-Hydroxyl-3-Methyl-5-123I Iodobenzyl)-1,3-Propanediamine · Hcl (123I-HIPDM), which is structurally related to the compound of interest, for the diagnosis of patients with strokes and dementias. The research highlighted the accumulation of this radiopharmaceutical in the lung and its potential in detecting localized pulmonary diseases and physiological studies relating to amine metabolism Shih et al., 2004.
Wirkmechanismus
Target of Action
The primary target of this compound is Caspase-3 , a crucial enzyme involved in apoptosis, or programmed cell death . By inhibiting Caspase-3, the compound can potentially prevent apoptosis, making it a potential candidate for anti-apoptotic therapies .
Mode of Action
The compound interacts with its target, Caspase-3, by binding to it and inhibiting its activity . This inhibition prevents the enzyme from triggering the cascade of events that lead to apoptosis. As a result, the cells are protected from programmed death .
Biochemical Pathways
The compound affects the apoptosis pathway, specifically the Caspase-dependent pathway . By inhibiting Caspase-3, the compound disrupts the pathway, preventing the downstream effects that would normally lead to apoptosis .
Result of Action
The inhibition of Caspase-3 by the compound results in a decrease in apoptosis . This can have various effects at the molecular and cellular levels, depending on the context. For example, in a disease state where excessive apoptosis is detrimental, such as in certain neurodegenerative diseases, reducing apoptosis could be beneficial .
Safety and Hazards
Eigenschaften
IUPAC Name |
(5E)-3-prop-2-enyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-5-6-17-15(18)13(23-16(17)22)9-10-7-11(19-2)14(21-4)12(8-10)20-3/h5,7-9H,1,6H2,2-4H3/b13-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQACTBNZQONZQZ-UKTHLTGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409772.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B2409775.png)
![Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B2409776.png)
![1-[(2-Methylcyclopropyl)carbonyl]piperazine](/img/structure/B2409777.png)



![(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2409784.png)
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2409785.png)
![4-[(4-Prop-2-ynylphenyl)methyl]morpholine](/img/structure/B2409789.png)
![(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2409790.png)
![2-[2-(4-acetylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2409791.png)

